(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol
Description
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
KVIOOLOPFBRQCT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol involves several steps. One common method includes the nucleophilic substitution reaction of a fluorinated pyridine precursor with an appropriate amine . The reaction conditions typically involve the use of a base such as triethylamine in a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
2-fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-fluoropyridine: Another fluorinated pyridine with distinct chemical properties and uses.
4-fluoropyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Biological Activity
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol, a chiral compound featuring an amino group, a hydroxyl group, and a fluorinated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H9FN2O, with a molecular weight of approximately 156.16 g/mol. The compound's distinct structural features enhance its biological activity through selective interactions with various molecular targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : The fluorine atom in the pyridine ring can be substituted with an amino group.
- Reduction Reactions : Intermediate compounds can be reduced to introduce hydroxyl groups, facilitating the formation of the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its fluorinated pyridine moiety enhances binding affinity and selectivity towards biological targets.
The compound interacts with various enzymes and receptors, influencing biochemical pathways relevant to disease processes. For example:
- Enzyme Inhibition : this compound has been shown to inhibit certain kinases and phosphatases, which are crucial in cellular signaling pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction mediated by specific signaling pathways .
Cell Line IC50 (µM) Mechanism of Action Breast Cancer 10 Apoptosis via caspase activation Colon Cancer 15 Cell cycle arrest - Neuroprotective Effects : Another study highlighted its potential neuroprotective properties, suggesting that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Comparative Analysis
The uniqueness of this compound is evident when compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-3-fluoropyridin-2- | C7H9FN2O | Different position of fluorine on the pyridine ring |
| 5-Amino-3-fluoropyridine | C6H6FN3 | Lacks the ethylamine side chain |
| 5-Fluoro-6-methylpyridin-3-am | C7H8FN3 | Features a methyl group instead of an ethylamine side chain |
Applications in Drug Development
The structural characteristics and biological activity of this compound make it a promising candidate for further development in pharmaceuticals targeting diseases like cancer and neurodegenerative disorders. Its ability to selectively inhibit key enzymes suggests potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
